molecular formula C18H22F6N2O4 B2727550 N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-46-9

N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide

Cat. No.: B2727550
CAS No.: 338404-46-9
M. Wt: 444.374
InChI Key: QNCIEGBTQMCFSX-UHFFFAOYSA-N
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Description

N-[2-[[2,2-Dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a benzamide derivative characterized by a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core linked to an ethylamine side chain modified with a 2,2-dimethylpropanoyl (pivaloyl) group. The trifluoroethoxy groups enhance metabolic stability and lipophilicity, while the pivaloyl group may influence steric hindrance and pharmacokinetic properties compared to other substituents.

Properties

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O4/c1-16(2,3)15(28)26-7-6-25-14(27)12-8-11(29-9-17(19,20)21)4-5-13(12)30-10-18(22,23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCIEGBTQMCFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-[[2,2-Dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide (CAS 338404-46-9) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22F6N2O4
  • Molar Mass : 444.37 g/mol
  • Boiling Point : 504.4 °C (predicted)
  • Density : 1.274 g/cm³ (predicted)
  • pKa : 13.65 (predicted)
PropertyValue
Molecular FormulaC18H22F6N2O4
Molar Mass444.37 g/mol
Boiling Point504.4 °C
Density1.274 g/cm³
pKa13.65

The synthesis of this compound involves a multi-step organic reaction process that utilizes various reagents to achieve the desired molecular structure. The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Case Study 1 : A derivative demonstrated efficacy against P-388 lymphocytic leukemia in vitro, suggesting that structural modifications can enhance biological activity against specific cancer cell lines .
  • Case Study 2 : Another study highlighted the effectiveness of related compounds in inhibiting L-1210 lymphoid leukemia cells, reinforcing the potential of this class of compounds in cancer therapy .

The biological activity is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic and extrinsic pathways.
  • Targeted Drug Delivery : The trifluoroethoxy groups may enhance solubility and bioavailability, facilitating targeted delivery to tumor sites.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : Investigations into absorption rates indicate that the compound is well absorbed when administered orally.
  • Toxicology Studies : Preliminary toxicity assessments have shown a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Therapeutic Use Key References
Target Compound N-(2-pivaloylaminoethyl) C₂₁H₂₃F₆N₂O₅ 506.4 Not explicitly stated
Flecainide (N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) N-(2-piperidylmethyl) C₁₇H₂₀F₆N₂O₃ 414.3 Antiarrhythmic
NU-FL (N-(2-morpholinoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) N-(2-morpholinoethyl) C₁₉H₂₂F₆N₂O₄ 456.4 Na⁺ channel blocker
N-[2-(3,4-Dimethylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-... benzamide (5d) N-(2-(3,4-dimethylphenyl)-4-oxo-thiazolidin-3-yl) C₂₃H₂₁F₆N₂O₄S 543.5 Anticancer/antimicrobial (hypothesized)
N-[2-[(4-Chlorophenyl)carbamoylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide N-(2-(4-chlorophenylcarbamoyl)aminoethyl) C₂₀H₁₈ClF₆N₃O₄ 513.8 Not stated

Key Observations:

Substituent Impact on Bioactivity: Flecainide’s piperidylmethyl group enhances cardiac sodium channel (Naᵥ1.5) blockade, critical for antiarrhythmic action . Thiazolidinone derivatives (e.g., compound 5d) exhibit distinct heterocyclic moieties linked to antimicrobial activity, highlighting structural versatility for diverse therapeutic targets .

Synthetic Routes: Flecainide and NU-FL are synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with amines (e.g., 2-piperidylmethylamine or morpholinoethylamine) under inert conditions . The target compound likely follows a similar pathway, substituting the amine with 2-[[2,2-dimethylpropanoyl]amino]ethylamine.

Physicochemical Properties: Trifluoroethoxy groups improve metabolic resistance to hydrolysis compared to alkoxy or methoxy analogs .

Pharmacological and Mechanistic Insights

  • Flecainide Derivatives: Flecainide and NU-FL block cardiac Na⁺ channels, stabilizing arrhythmic myocardium. NU-FL’s morpholino group may confer slower dissociation kinetics compared to flecainide .
  • Thiazolidinone Derivatives: Compound 5d’s thiazolidinone ring facilitates hydrogen bonding with microbial enzymes, suggesting divergent mechanisms from antiarrhythmics .
  • Electronic Effects : The electron-withdrawing trifluoroethoxy groups stabilize the benzamide core, while substituents like pivaloyl (target) or chloroaryl () modulate electronic density at the amide nitrogen, altering receptor interactions.

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